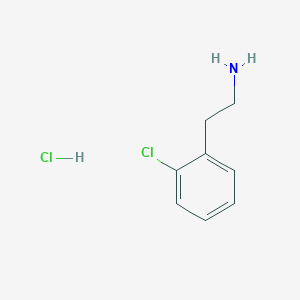
2-Chloro-phenethylamine; hydrochloride
Übersicht
Beschreibung
2-Phenethylamine is a natural monoamine alkaloid that acts as a neuromodulator in the central nervous system . It stimulates the release of norepinephrine and dopamine and is metabolized by monoamine oxidases as well as other enzymes . The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .
Synthesis Analysis
The 2-phenethylamine motif is synthesized from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis
The linear formula of 2-Phenethylamine hydrochloride is C6H5CH2CH2NH2 · HCl . Its molecular weight is 157.64 .Chemical Reactions Analysis
2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . It is often referred to simply as “phenethylamine”, but that can also be interpreted as 1-phenylethylamine .Physical And Chemical Properties Analysis
2-Phenylethylamine hydrochloride is a white to light yellow powder to crystal . It is soluble in water, alcohol, and ether .Wissenschaftliche Forschungsanwendungen
Drug Analysis and Detection : Phenethylamine designer drugs, including those related to 2-Chloro-phenethylamine, have been analyzed using capillary electrophoresis-fluorescence detection. This method optimizes the separation and detection of these drugs, crucial for forensic and clinical purposes (Tsai et al., 2006).
Health Risks and Legal Perspectives : Research has been conducted on the health risks and legal responses to the use of phenethylamine drugs, particularly in the European Union. This includes examining the substances sold in Dutch smartshops and their potential health impacts (de Boer & Bosman, 2004).
Occupational Health : Studies have explored the occupational allergic contact dermatitis due to chemicals related to 2-Chloro-phenethylamine, highlighting the importance of safety in handling such substances in the workplace (Bruze et al., 1990).
Clinical and Forensic Testing : Phenethylamines have been measured in blood and urine for clinical and forensic purposes, utilizing gas chromatography with hydrogen-flame ionization detection. This underscores its significance in medical and legal investigations (Lebish et al., 1970).
Medicinal Chemistry Applications : Recent updates on the role of 2-phenethylamines in medicinal chemistry have been reviewed, highlighting their presence in key therapeutic targets and their potential in discovering new bioactive compounds (Nieto et al., 2023).
Metabolic and Toxicological Studies : The metabolism and toxicological detection of related phenethylamine designer drugs in rat urine have been investigated, using techniques like gas chromatography/mass spectrometry. This research is vital for understanding the drug's effects and for drug testing purposes (Theobald et al., 2006).
Hydrogen Storage Material : Nitrogen-doped graphene, synthesized using 2-Chloroethylamine hydrochloride, has shown potential as a material for hydrogen storage. This application is significant for energy storage technologies (Ariharan et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXWHSUFNSZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



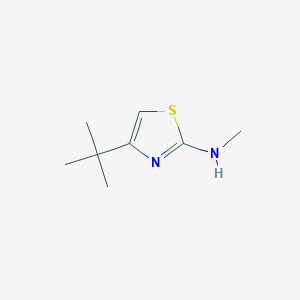

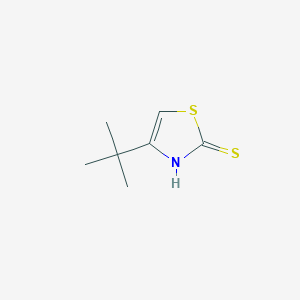
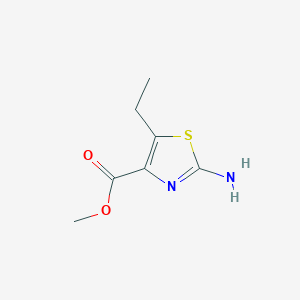


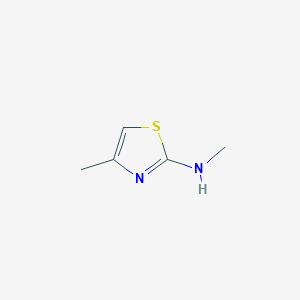

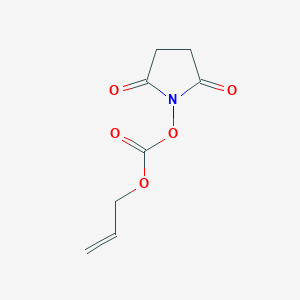
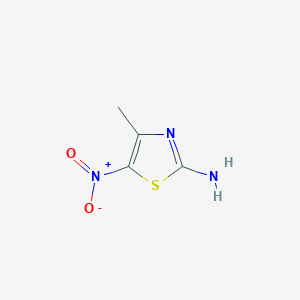



![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)